molecular formula C11H18N2O B13335032 (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Cat. No.: B13335032
M. Wt: 194.27 g/mol
InChI Key: FJWALUUENJEQBL-UHFFFAOYSA-N
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Description

(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a chemical compound built on the 4,5,6,7-tetrahydro-2H-indazole scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities. This specific derivative features a methanol group at the 3-position and an isopropyl substitution, making it a valuable intermediate for organic synthesis and drug discovery research. The tetrahydroindazole core is of significant interest in pharmaceutical development. Research indicates that this structural motif is present in compounds investigated as potent inhibitors of various kinases. For instance, tetrahydroindazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) complexes, which are key regulators of the cell cycle and are considered potential targets for cancer therapy and other therapeutic areas . Furthermore, indazole and tetrahydroindazole derivatives are frequently explored in structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties for a range of biological targets . The flexibility of the indazole scaffold allows for functionalization at multiple positions, enabling researchers to fine-tune molecular interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This product is intended for research and development purposes only. It is not approved for use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-propan-2-yl-4,5,6,7-tetrahydroindazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(2)13-11(7-14)9-5-3-4-6-10(9)12-13/h8,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWALUUENJEQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CCCCC2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol typically involves the reaction of 4,5,6,7-tetrahydroindazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl group, where nucleophiles like halides or amines replace the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anti-inflammatory studies. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Medicine

In medicine, indazole derivatives, including (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol, are being explored for their potential as anti-cancer agents. Their ability to inhibit specific enzymes and pathways involved in cancer progression is of particular interest.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Isopropyl vs. This modification may improve pharmacokinetic properties in drug candidates .
  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound differs from the aminomethyl group in (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine . This substitution reduces basicity, which could influence solubility and target-binding interactions (e.g., hydrogen bonding vs. ionic interactions).

Thermodynamic and Solubility Data

  • Direct data for the target compound are unavailable, but methyl-substituted analogs exhibit moderate aqueous solubility due to their amine or alcohol functionalities . The isopropyl group may reduce solubility compared to methyl derivatives, necessitating formulation optimization for in vivo applications.

Research and Development Context

While (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol itself lacks extensive published studies, its structural analogs are actively explored:

  • Drug Discovery : Methyl- and fluoro-substituted derivatives are used in bromodomain inhibitors and radiopharmaceuticals , respectively.
  • Material Science : Indazole derivatives are investigated for metal-organic frameworks (MOFs) due to their rigid bicyclic structure.

Biological Activity

(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a compound belonging to the indazole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by research findings and case studies.

The molecular formula of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is C11H18N2OC_{11}H_{18}N_{2}O, with a molecular weight of 194.27 g/mol. The compound's structural characteristics contribute to its biological activities.

PropertyValue
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
CAS Number2090610-77-6

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit significant antimicrobial properties. A study synthesized various 2H-indazole derivatives and evaluated their activity against several pathogens. Notably, some compounds demonstrated higher efficacy than metronidazole against protozoa such as Giardia intestinalis and Entamoeba histolytica .

Case Study: Antiparasitic Activity

In a comparative study, specific derivatives were tested for their antiparasitic effects:

  • Compound 18 : 12.8 times more active than metronidazole against G. intestinalis.
  • Compound 23 : Effective against Candida albicans and Candida glabrata.

These findings suggest that (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol and its derivatives may offer new avenues for treating infections caused by resistant strains .

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for inflammatory diseases.

Research Findings

A study highlighted the role of indazole derivatives in reducing inflammation markers in vitro. The results showed a significant decrease in TNF-alpha levels when cells were treated with these compounds .

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress-related diseases. The evaluation of various indazole derivatives revealed their potential to scavenge free radicals effectively.

Experimental Results

In vitro assays demonstrated that certain derivatives exhibited strong DPPH radical scavenging activity with IC50 values comparable to established antioxidants like Trolox. This indicates the potential of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol as an antioxidant agent .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialMore potent than metronidazole against certain protozoa and fungi
Anti-inflammatorySignificant reduction in inflammatory markers in vitro
AntioxidantStrong DPPH scavenging activity; potential as an antioxidant

Q & A

Q. What are the key synthetic routes for (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves a multi-step sequence:

Core Formation : Iodonium-mediated electrophilic cyclization of precursors like 1-phenyl-3-(2-phenylethynyl)-1H-pyrrole-4-carbaldehyde generates the pyrazolo[4,3-c]pyridine core .

Functionalization : Suzuki cross-coupling introduces substituents, followed by alkylation to attach the isopropyl and methanol groups.

Scale-Up : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves yields (up to 85%) by enhancing reaction homogeneity .
Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) for cyclization.
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. Key signals include:
    • Methanol proton: δ 4.5–5.0 ppm (broad singlet).
    • Isopropyl methyl groups: δ 1.2–1.4 ppm (doublet) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₈N₂O).
  • X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement (R-factor < 0.05 for high-quality data) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., K562, MCF-7). Reported IC₅₀ values range from 1.2–8.7 μM .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining detects early/late apoptosis.
  • Enzyme Inhibition : Test against HMG-CoA reductase (relevant to cholesterol biosynthesis) using radiolabeled substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substitution Analysis :
    • Replace the isopropyl group with bulkier tert-butyl to enhance hydrophobic interactions.
    • Oxidize the methanol to a carboxylic acid for improved solubility and target binding .
  • Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with targets like PARP-1 or caspases .

Q. What crystallographic insights reveal conformational flexibility, and how does this impact target binding?

Methodological Answer:

  • Torsion Angle Analysis : X-ray data shows the pyrazolo-pyridine core adopts a planar conformation, while the tetrahydro ring exhibits chair-boat flexibility.
  • Hydrogen Bonding : The methanol group forms H-bonds with Asp189 in caspase-3 (distance: 2.8 Å), critical for apoptotic activity .

Q. What mechanisms underlie its apoptosis-inducing effects, and how can these be validated experimentally?

Methodological Answer:

  • Caspase Activation : Western blotting detects cleavage of caspase-3/7 and PARP-1.
  • Cell Cycle Arrest : Flow cytometry reveals G1-phase arrest via reduced PCNA expression (validated by qPCR) .
  • Mitochondrial Pathways : JC-1 staining confirms loss of mitochondrial membrane potential (ΔΨm).

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ across cell lines)?

Methodological Answer:

  • Standardized Assay Conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free).
  • Comparative Profiling : Test across panels of cell lines (e.g., NCI-60) to identify lineage-specific sensitivities.
  • Metabolic Stability : Assess compound degradation in cell culture media via LC-MS .

Q. How does this compound compare to structurally related indazole derivatives in terms of selectivity and off-target effects?

Methodological Answer:

  • Selectivity Screening :
    • Kinase Profiling : Use kinase inhibition assays (e.g., Eurofins KinaseProfiler) to compare with 2-methylindazole analogs.
    • Off-Target Toxicity : Evaluate hepatotoxicity in primary hepatocytes (LDH release assay).
  • Key Differentiators :
    • The isopropyl group reduces CYP3A4 metabolism compared to methyl derivatives (t₁/₂ increased from 2.1h to 4.8h) .

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